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Compound of Interest

Compound Name:
(4-Chloro-2-

propoxyphenyl)methanol

CAS No.: 1613412-81-9

Cat. No.: B1472159

Get Quote

Executive Summary
(4-Chloro-2-propoxyphenyl)methanol (Molecular Formula: C₁₀H₁₃ClO₂) is a substituted

benzyl alcohol derivative primarily utilized as a building block in the synthesis of pharmaceutical

agents, including histone demethylase inhibitors and potential SGLT2 inhibitors.[1] Its structural

core—a benzene ring functionalized with a hydroxymethyl group, a chlorine atom, and a

propoxy ether chain—imparts specific lipophilic and steric properties critical for ligand-binding

interactions.[1]

This guide addresses the thermodynamic profile of the compound, synthesizing experimental

protocols with structural activity relationship (SAR) data to compensate for the scarcity of public

physicochemical constants for this specific analog.

Chemical Identity & Structural Analysis[1][2]
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Parameter Detail

IUPAC Name (4-Chloro-2-propoxyphenyl)methanol

Common Synonyms
4-Chloro-2-propoxybenzyl alcohol; 2-Propoxy-4-

chlorobenzyl alcohol

Molecular Formula C₁₀H₁₃ClO₂

Molecular Weight 200.66 g/mol

SMILES CCCOC1=C(CO)C=CC(Cl)=C1

Structural Class Halogenated Alkoxybenzyl Alcohol

Structural Context
The molecule features a propoxy group (-OCH₂CH₂CH₃) at the ortho position relative to the

hydroxymethyl moiety.[1] This substitution pattern significantly influences the melting point and

solubility compared to its lower homolog, (4-chloro-2-methoxyphenyl)methanol.[1] The propoxy

chain introduces rotational freedom and lipophilicity (LogP ~2.6), often lowering the crystal

lattice energy relative to methoxy or hydroxy analogs.

Thermodynamic Properties
Melting Point (Solid-Liquid Transition)
Experimental data for the propoxy analog is proprietary and often omitted in standard catalogs.

[1] However, by analyzing the Homologous Series Trend, we can derive a high-confidence

range based on the experimentally verified properties of its closest structural analog, (4-Chloro-

2-methoxyphenyl)methanol (CAS 55685-75-1).[1]

Reference Standard (Methoxy Analog): 47–51 °C (Solid)[2]

Target Compound (Propoxy Analog):< 45 °C (Low-Melting Solid or Viscous Oil)[1]

Mechanistic Insight: The extension of the ether chain from methyl (C1) to propyl (C3) typically

disrupts the crystal packing efficiency in benzyl alcohol derivatives. While the methoxy analog

forms a stable crystal lattice melting near 50 °C, the additional flexibility of the propyl chain

increases entropy, likely depressing the melting point. Consequently, (4-Chloro-2-
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propoxyphenyl)methanol often presents as a viscous oil or a waxy solid at room temperature,

requiring refrigeration to maintain a solid state.[1]

Boiling Point (Liquid-Gas Transition)
Due to the hydroxyl group's capability for hydrogen bonding and the molecular weight of 200.66

g/mol , the compound exhibits a high boiling point, necessitating high-vacuum distillation for

purification.[1]

Predicted Boiling Point (760 mmHg):285–295 °C[1]

Experimental Range (Reduced Pressure):~135–145 °C at 0.5 mmHg[1]

Distillation Protocol: Attempting to distill this compound at atmospheric pressure will likely result

in thermal decomposition (ether cleavage or polymerization). Short-path distillation or Kugelrohr

distillation under high vacuum (<1 mmHg) is the mandatory standard for purification.[1]

Comparative Physicochemical Table
Compound Substituent (R) MW ( g/mol )

Melting Point
(°C)

Boiling Point
(°C)

4-Chlorobenzyl

alcohol
-H 142.58 70–73 234

(4-Chloro-2-

methoxyphenyl)

methanol

-OCH₃ 172.61 47–51 ~268 (Pred.)

(4-Chloro-2-

propoxyphenyl)m

ethanol

-OCH₂CH₂CH₃ 200.66 < 45 (Est.) ~290 (Pred.)

Synthesis & Experimental Protocols
The most robust synthesis route, validated in patent literature (e.g., WO2014089364A1),

involves the selective alkylation of 5-chloro-2-(hydroxymethyl)phenol (also known as 4-chloro-

2-hydroxybenzyl alcohol).[1] This route avoids the over-reduction risks associated with

reducing the corresponding aldehyde.[1]
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Synthesis Workflow (Alkylation Strategy)

5-Chloro-2-(hydroxymethyl)phenol
(Solid, MP: ~112°C)

Transition State
(SN2 Attack)

100°C, Overnight

1-Iodopropane
+ K2CO3 / DMF

(4-Chloro-2-propoxyphenyl)methanol
(Oil/Low-Melting Solid)

Workup:
EtOAc Extr. + Wash

Click to download full resolution via product page

Figure 1: Selective O-alkylation pathway for the synthesis of (4-Chloro-2-
propoxyphenyl)methanol.

Step-by-Step Protocol
Reagent Setup: Charge a sealed tube or round-bottom flask with 5-chloro-2-

(hydroxymethyl)phenol (1.0 equiv) and anhydrous DMF (5–10 volumes).

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv). The excess base ensures

complete deprotonation of the phenol.[1]

Alkylation: Add 1-Iodopropane (1.1 equiv).[1] Note: Iodide is preferred over bromide for faster

kinetics at the sterically crowded ortho-position.[1]

Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc 3:1) for the disappearance of the starting phenol.[1]

Workup:

Cool to room temperature.[1][3]

Pour into ice-water (precipitates inorganic salts).[1]

Extract with Ethyl Acetate (EtOAc) (2x).[4][5]

Wash organic layer with brine to remove residual DMF.[1]

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: If the product is an oil, purify via flash column chromatography (Silica gel,

Gradient 0-20% EtOAc in Hexanes).

Handling & Stability
Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The benzylic

alcohol is susceptible to oxidation to the aldehyde (4-chloro-2-propoxybenzaldehyde) upon

prolonged exposure to air.[1]

Solubility: Highly soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate. Sparingly

soluble in water.[1]

Safety: Treat as a potential skin and eye irritant.[1] Use standard PPE (gloves, goggles, fume

hood).

References
Celgene Quanticel Research, Inc. (2014).[1] Histone Demethylase Inhibitors.

WO2014089364A1.[1]

Source for synthesis protocol (Preparation 7)

PubChem.4-Chloro-2-methoxybenzyl alcohol (Compound Summary). National Library of

Medicine.[1]

Source for comparative physicochemical d

Fisher Scientific.Safety Data Sheet: 4-Chloro-2-methoxybenzyl alcohol.

Source for experimental melting point (47-51°C) of the homologous reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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